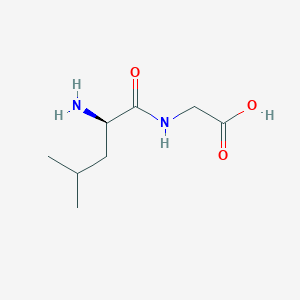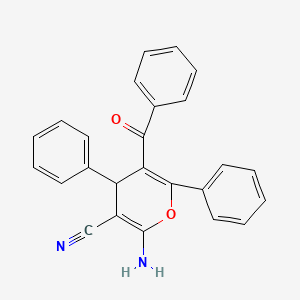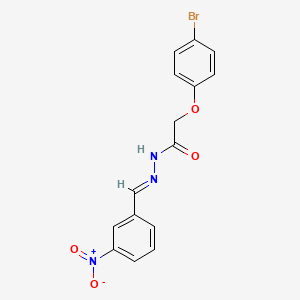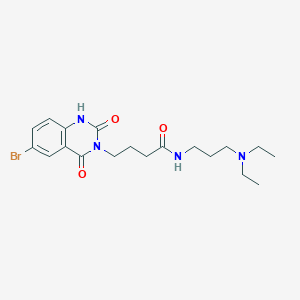![molecular formula C14H21NO4 B2371119 (2R)-2-(3-Bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 2344660-40-6](/img/structure/B2371119.png)
(2R)-2-(3-Bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its isomers and the functional groups present in the molecule.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the steps involved in the synthesis.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with various reagents and its behavior under different conditions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Polymerization and Material Synthesis
Catalyzed Polymerization : The compound's derivatives are involved in metal-catalyzed addition polymerization, particularly relevant for creating polymers with specific properties (Kang & Sen, 2004).
Synthesis of Alicyclic Esters : Alicyclic esters synthesized from similar compounds are used in perfumery, indicating potential applications in fragrance and flavor industries (Mamedov, Gadzhieva & Alimardanov, 2003).
Organic Synthesis and Medicinal Chemistry
Anticonvulsant and Anti-Inflammatory Properties : Derivatives of the compound have shown significant anticonvulsant and anti-inflammatory potential in preclinical studies (Aboul-Enein, El-Azzouny, Maklad, Sokeirik & Safwat, 2006).
Synthesis of Novel Molecules : The compound and its derivatives are used in the synthesis of various organic molecules, including novel carbasugar derivatives and carbocyclic nucleoside analogues, demonstrating its versatility in synthetic chemistry (Gümüş & Tanyeli, 2010); (Hřebabecký, Dračínský & Holý, 2008).
Chemical Reactions and Mechanisms
Chemical Rearrangements : The compound is involved in chemical rearrangements like the Rautenstrauch rearrangement, indicating its importance in studying reaction mechanisms (Chen, Day, Teo & Chan, 2016).
Ring Expansion Studies : It plays a role in unique ring expansion reactions, crucial for understanding and developing new synthetic pathways (Yasui, Ootsuki, Takayama & Nagumo, 2017).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing harm to humans and the environment, and the precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including possible applications of the compound, areas where further study is needed, and new synthesis methods that could be developed.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a relatively unknown compound, much of this information may not be available. If you have access to a specific database or resource, you may be able to find more detailed information. I hope this general information is helpful!
properties
IUPAC Name |
(2R)-2-(3-bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-5-4-8-6-10(8)7-9/h5,8,10-11H,4,6-7H2,1-3H3,(H,15,18)(H,16,17)/t8?,10?,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNJQBMCXNXBCC-BOBPJJCASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CCC2CC2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CCC2CC2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3-Bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2371039.png)

![2-(4-ethoxyphenyl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2371044.png)

![6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2371048.png)
![Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate](/img/structure/B2371049.png)

![2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2371052.png)



![N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B2371057.png)
